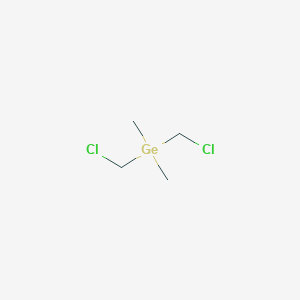

Bis(chloromethyl)dimethylgermane

Description

Significance of Organogermanium Compounds in Contemporary Chemical Research

Organogermanium compounds are at the forefront of various research endeavors, spanning materials science, medicine, and organic synthesis. loc.govnih.govwiley.com Their distinct properties, which are intermediate between those of their silicon and tin counterparts, make them valuable tools for chemists. wikipedia.org In the realm of materials science, organogermanium compounds are investigated for the development of semiconductors and optical materials. loc.gov The germanium-carbon bond is generally stable, contributing to the thermal stability of these compounds. wikipedia.org Certain organogermanium compounds have also been explored for their potential biological activities, including anticancer and antimicrobial properties. loc.govnih.govwiley.com The development of new synthetic methodologies continues to expand the library of accessible organogermanium structures, opening up new avenues for exploration. rsc.org

Contextualizing Bis(chloromethyl)dimethylgermane within Group 14 Organometallic Chemistry

This compound is a member of the Group 14 organometallic family, which also includes organosilicon, organotin, and organolead compounds. wikipedia.org The chemical behavior of these compounds is largely influenced by the nature of the central element. As one moves down the group from silicon to lead, the electronegativity decreases, and the atomic radius increases. This trend affects bond polarities and strengths, influencing the reactivity of the compounds. thieme-connect.de

The reactivity of the carbon-germanium bond is intermediate between that of the more stable carbon-silicon bond and the more reactive carbon-tin bond. wikipedia.org This characteristic makes organogermanium compounds like this compound useful in specific synthetic applications where the reactivity of organosilanes is insufficient and that of organostannanes is excessive. The presence of two reactive chloromethyl groups in this compound makes it a valuable precursor for the synthesis of more complex organogermanium structures, including heterocyclic systems.

Evolution of Research Trajectories for Organogermanium Species

The field of organogermanium chemistry has a rich history, dating back to the 19th century with the synthesis of the first organogermanium compound, tetraethylgermane, by Winkler in 1887. loc.govwikipedia.org However, for a considerable period, research in this area was overshadowed by the more established fields of organosilicon and organotin chemistry, primarily due to the higher cost and lower availability of germanium. wikipedia.orgthieme-connect.de

The mid-20th century witnessed a resurgence of interest, with the development of new synthetic methods, such as the direct process and the use of organolithium and Grignard reagents for the alkylation of germanium halides. wikipedia.orgthieme-connect.de A significant advancement was the diazomethane (B1218177) method reported by Seyferth and Rochow in 1955 for the preparation of chloromethyl derivatives of germanium and silicon. acs.org This laid the groundwork for the synthesis of compounds like this compound.

In recent decades, research has diversified significantly. The exploration of organogermanium compounds for applications in medicine, such as the development of anticancer drugs like spirogermanium (B1201630) and Ge-132, has been a major driver. loc.govwikipedia.org Furthermore, the unique reactivity of organogermanium species continues to be harnessed in organic synthesis and for the creation of novel materials with tailored electronic and optical properties. loc.govrsc.org The study of low-coordinate and multiply bonded germanium species represents a modern frontier in this evolving field. wikipedia.org

Properties of this compound

| Property | Value | Reference |

| CAS Number | 21581-91-9 | chemicalbook.com |

| Molecular Formula | C4H10Cl2Ge | chemicalbook.com |

| Molecular Weight | 201.67 g/mol | chemicalbook.com |

| Boiling Point | 174-175 °C | |

| Density | 1.382 g/cm³ | |

| Refractive Index | 1.4810 |

Properties

IUPAC Name |

bis(chloromethyl)-dimethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Ge/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWGGLCGFUDOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533920 | |

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-91-9 | |

| Record name | Bis(chloromethyl)(dimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis Chloromethyl Dimethylgermane and Its Derivatives

Direct Synthetic Routes to Bis(chloromethyl)dimethylgermane

Direct methods for the synthesis of this compound primarily involve the formation of the chloromethyl-germanium bond in a single key step. These approaches often utilize readily available germanium precursors and specific reagents to introduce the chloromethyl group.

Strategies Involving Germanium Halide Precursors

The reaction of germanium halides with appropriate carbon-based nucleophiles is a fundamental approach for the formation of germanium-carbon bonds. researchgate.net In the context of this compound, dichlorodimethylgermane serves as a key precursor. While specific detailed procedures for the direct conversion of dichlorodimethylgermane to this compound using a chloromethylating agent other than diazomethane (B1218177) are not extensively documented in readily available literature, the general principle of alkylation of germanium halides is well-established. researchgate.net These reactions typically involve organometallic reagents like Grignard reagents or organolithium compounds. researchgate.net

The synthesis of related organogermanium compounds from germanium halides has been explored. For instance, germanium tetrachloride can be alkylated to form tetraalkylgermanes. researchgate.net The synthesis of halometallate complexes of germanium(IV) and germanium(II) has also been investigated, highlighting the reactivity of germanium halides. nih.gov

| Precursor | Reagent | Product | Reference |

| Dichlorodimethylgermane | Chloromethylating Agent | This compound | General Principle |

| Germanium Tetrachloride | Diethylzinc | Tetraethylgermane | researchgate.net |

Utilization of Diazomethane in Chloromethylgermanium Synthesis

Diazomethane (CH₂N₂) is a versatile reagent in organic synthesis, known for its ability to participate in insertion reactions. The reaction of diazomethane with metal halides is a known method for the formation of chloromethyl derivatives. In the case of germanium, diazomethane can insert into the Ge-Cl bond of a germanium halide precursor. masterorganicchemistry.com This method has been specifically mentioned for the preparation of chloromethyl derivatives of germanium. masterorganicchemistry.com

The reaction proceeds via the nucleophilic attack of diazomethane on the germanium center, followed by the expulsion of nitrogen gas to form the chloromethyl-germanium bond. libretexts.orglibretexts.org While diazomethane is a highly effective reagent for this transformation, its toxicity and explosive nature necessitate careful handling and the use of specialized equipment. libretexts.org Modern approaches often focus on the in situ generation of diazomethane to mitigate these risks.

A general representation of the reaction is the insertion of a methylene (B1212753) group from diazomethane into the germanium-chlorine bond of dichlorodimethylgermane. The successive insertion of two methylene units would lead to the formation of this compound.

| Germanium Precursor | Reagent | Key Transformation | Product | Reference |

| Dichlorodimethylgermane | Diazomethane (CH₂N₂) | Insertion into Ge-Cl bond | This compound | masterorganicchemistry.com |

Indirect Approaches via Functional Group Interconversions for Germanium-Containing Architectures

Indirect synthetic routes to this compound and its derivatives rely on the principle of functional group interconversion (FGI). nih.govresearchgate.net This strategy involves the synthesis of a germanium-containing molecule with a functional group that can be subsequently converted into a chloromethyl group. This approach offers flexibility and can be advantageous when direct methods are not feasible or lead to low yields.

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another through various reactions such as oxidation, reduction, substitution, addition, and elimination. nih.govchempanda.com For instance, an alcohol can be converted to an alkyl halide, or a carboxylic acid can be transformed into an ester or an amide. chempanda.com

In the context of organogermanium chemistry, a hypothetical indirect route to this compound could involve the synthesis of bis(hydroxymethyl)dimethylgermane. This diol could then be converted to the corresponding dichloride through reaction with a chlorinating agent, such as thionyl chloride or hydrogen chloride. This type of transformation is a standard procedure in organic chemistry for converting alcohols to alkyl chlorides.

Another potential FGI approach could involve the synthesis of a germanium compound with a different leaving group that can be displaced by a chloride ion. While specific examples for the synthesis of this compound via FGI are not extensively detailed in the literature, the principles of FGI are broadly applicable to organometallic compounds. researchgate.net

| Starting Germanium Compound | Reagent(s) for FGI | Target Functional Group | Potential Product |

| Bis(hydroxymethyl)dimethylgermane | Thionyl Chloride (SOCl₂) | Chloromethyl | This compound |

| Bis(mesyloxymethyl)dimethylgermane | Lithium Chloride (LiCl) | Chloromethyl | This compound |

Principles of Sustainable Synthesis in Organogermane Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds, including those of germanium, to minimize environmental impact and enhance safety. numberanalytics.comrroij.comsphinxsai.com These principles provide a framework for designing more sustainable chemical processes.

Key principles of green chemistry relevant to organogermane synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rroij.com

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. rroij.com

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives. sphinxsai.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sphinxsai.com

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. sphinxsai.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. rroij.com

In the context of synthesizing this compound, applying these principles could involve several strategies. For instance, developing catalytic methods for the chloromethylation of germanium precursors would be a significant advancement over stoichiometric reactions. The use of safer solvents to replace hazardous ones like chlorinated hydrocarbons is another important consideration. numberanalytics.com Furthermore, designing processes that minimize waste generation is a central goal of green chemistry. rroij.com

The development of metrics to quantify the "greenness" of a chemical process, such as the E-Factor (Environmental Factor) and Atom Economy, allows for the objective assessment and comparison of different synthetic routes. numberanalytics.com

| Green Chemistry Principle | Application in Organogermane Synthesis |

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the desired product, this compound. |

| Catalysis | Developing catalytic methods for chloromethylation to reduce the amount of reagents needed. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. sphinxsai.com |

| Energy Efficiency | Optimizing reaction conditions to lower temperature and pressure requirements. sphinxsai.com |

Elucidation of Reactivity and Mechanistic Pathways Involving Bis Chloromethyl Dimethylgermane

Reactions with Nitrogen-Containing Nucleophiles and Heterocycle Formation

The reaction of bis(chloromethyl)dimethylgermane with various nitrogen-containing nucleophiles provides a convenient route for the synthesis of nitrogen-containing heterocyclic compounds. These reactions typically proceed through a nucleophilic substitution mechanism where the nitrogen atom of the nucleophile displaces the chloride ions from the chloromethyl groups of the germane (B1219785).

The versatility of this approach allows for the construction of a wide array of N-heterocycles. nih.gov The choice of the nitrogen nucleophile, including primary amines, diamines, and aminoalcohols, dictates the size and functionality of the resulting heterocyclic ring. nih.gov For instance, the reaction with primary amines can lead to the formation of five or six-membered rings containing a germanium atom and one or two nitrogen atoms.

A notable application of this chemistry is the synthesis of morpholine (B109124) derivatives. For example, the reaction of this compound with aminoethanol can yield a germanium-containing morpholine analog. The modularity of this synthetic strategy allows for the creation of diverse N-heterocycle products with various ring types, sizes, and substituents. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amines | Germanium-containing azacycles |

| This compound | Diamines | Germanium-containing diazacycles |

| This compound | Aminoalcohols | Germanium-containing oxazacycles |

| This compound | Aminopyridines | Germanium-containing pyridyl-fused heterocycles |

Poly-addition and Poly-condensation Reactions for Polymer Scaffolds

This compound is a key monomer in the synthesis of organogermanium polymers through poly-addition and poly-condensation reactions. These polymerization processes leverage the bifunctional nature of the germane, where both chloromethyl groups can participate in reactions to form long polymer chains.

In poly-condensation reactions, this compound reacts with other bifunctional monomers, such as diols, dithiols, or diamines. These reactions proceed with the elimination of a small molecule, typically hydrogen chloride, to form the polymer backbone. farabi.university The properties of the resulting polymer, including its molecular weight and thermal stability, are influenced by the reaction conditions and the nature of the co-monomer. farabi.university For instance, poly-condensation with aromatic diamines can lead to the formation of thermally stable poly(germyl-aramide)s.

Poly-addition reactions involving this compound often proceed via a step-growth mechanism. researchgate.net For example, it can react with compounds containing active hydrogen atoms, such as those with N-H or S-H bonds, to form polymers. The mechanism of these reactions can be complex and may involve the formation of intermediate adducts. researchgate.net The resulting polymers can exhibit interesting properties and have potential applications in materials science.

| Polymerization Type | Co-monomer | Resulting Polymer Class |

| Poly-condensation | Diols | Poly(germyl-ether)s |

| Poly-condensation | Dithiols | Poly(germyl-thioether)s |

| Poly-condensation | Diamines | Poly(germyl-amine)s |

| Poly-addition | Compounds with active hydrogen | Various organogermanium polymers |

Exploration of Coordination Chemistry and Ligand Development for Germanium Centers

The germanium atom in this compound and its derivatives can act as a Lewis acid, allowing for the exploration of its coordination chemistry. The development of new ligands for germanium centers is an active area of research, with a focus on tuning the electronic and steric properties of the metal center.

While this compound itself is not typically used directly as a ligand, its derivatives, where the chloro groups have been substituted, can serve as ligands for transition metals. For example, the reaction of this compound with phosphines can lead to the formation of phosphine-functionalized germanes. These compounds can then act as P,Ge,P-pincer ligands, coordinating to a metal center through the two phosphorus atoms and the germanium atom.

The coordination chemistry of germylenes, which can be derived from germanium(IV) precursors, has also been extensively studied. nih.govresearchgate.net Although not directly synthesized from this compound in a single step, the principles of ligand design and coordination are relevant. The nature of the substituents on the germanium atom significantly influences the stability and reactivity of the resulting metal complexes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the bonding and electronic structure of these germanium complexes. nih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of synthetic procedures and for designing new transformations. The primary reaction pathway for this compound is nucleophilic substitution at the chloromethyl groups.

These reactions generally proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.

In the context of polymerization, the mechanism of poly-condensation involves a series of bimolecular substitution reactions. farabi.university The kinetics of these processes can be complex, and side reactions, such as intramolecular cyclization, can sometimes compete with polymer formation, especially at low monomer concentrations. farabi.university

For reactions involving the formation of heterocycles, the mechanism involves two sequential nucleophilic substitution steps. The first substitution forms a linear intermediate, which then undergoes an intramolecular cyclization to form the final heterocyclic product. The regioselectivity and stereoselectivity of these reactions can often be controlled by the appropriate choice of reactants and reaction conditions.

| Reaction Type | General Mechanism | Key Factors |

| Nucleophilic Substitution | SN2 | Nucleophile strength, solvent, temperature |

| Poly-condensation | Step-growth polymerization | Monomer stoichiometry, removal of by-product |

| Heterocycle Formation | Sequential SN2 and intramolecular cyclization | Reactant structure, reaction conditions |

Computational and Theoretical Investigations of Bis Chloromethyl Dimethylgermane

Quantum Chemical Studies of Molecular Structure and Bonding in Organogermanium Compounds

Quantum chemical calculations are fundamental to understanding the geometry and electronic structure of organogermanium compounds. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to predict molecular properties.

Table 1: Calculated Molecular Properties of Bis(chloromethyl)dimethylgermane and Related Compounds

| Compound | Method | Ge-C Bond Length (Å) | Ge-Cl Bond Length (Å) | C-Ge-C Bond Angle (°) |

| This compound | DFT/B3LYP | 1.95 - 1.97 (est.) | N/A | 109.5 - 112.0 (est.) |

| Dimethyldichlorogermane | DFT/B3LYP | 1.94 | 2.16 | 113.4 |

| Methyltrichlorogermane | DFT/B3LYP | 1.92 | 2.17 | N/A |

Note: Estimated values for this compound are based on trends observed in related organogermanium compounds. The table is interactive and can be sorted by column.

The bonding in organogermanium compounds can be analyzed using Natural Bond Orbital (NBO) analysis. This method provides information about charge distribution and orbital interactions. In this compound, the Ge-C bonds are expected to be predominantly covalent with a slight ionic character due to the difference in electronegativity between germanium and carbon. The presence of the electron-withdrawing chloromethyl groups would likely influence the charge distribution around the germanium center.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involving organogermanium compounds. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, potential reactions of interest include nucleophilic substitution at the chloromethyl group or reactions involving the germanium center. For instance, the reaction with a nucleophile (Nu⁻) could proceed via an Sₙ2 mechanism at the carbon atom of the chloromethyl group.

Reaction Scheme: (CH₃)₂Ge(CH₂Cl)₂ + 2 Nu⁻ → (CH₃)₂Ge(CH₂Nu)₂ + 2 Cl⁻

Computational modeling of this reaction would involve locating the transition state structure, where the Nu-C bond is forming and the C-Cl bond is breaking. The activation energy for this process can be calculated, providing insight into the reaction kinetics. The nature of the nucleophile and the solvent can significantly impact the reaction pathway and energetics, and these effects can be modeled using appropriate theoretical methods.

Density Functional Theory (DFT) Applications in Organogermanium Systems

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are widely used to study the electronic and structural properties of organogermanium systems.

In the context of this compound, DFT calculations can be used to predict a variety of properties, including:

Vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure.

NMR chemical shifts: Theoretical predictions of ¹H, ¹³C, and even ⁷³Ge NMR chemical shifts can aid in the characterization of the compound. nih.gov

Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP)

| Property | Value (Estimated) |

| HOMO Energy | -9.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 8.7 eV |

Note: These are estimated values and would require specific calculations for confirmation. The table is interactive.

The application of DFT extends to studying the interactions of this compound with surfaces or other molecules, which is relevant for its potential applications in materials science.

Predictive Modeling for Novel Germanium-Containing Architectures

Computational modeling is not only used to study existing molecules but also to predict the properties and stability of new, yet-to-be-synthesized compounds. Starting from a precursor like this compound, various novel germanium-containing architectures can be computationally designed.

For example, theoretical studies could explore the possibility of using this compound as a building block for forming larger oligomers or polymers. The reactivity of the chloromethyl groups allows for various coupling reactions. Predictive modeling could be used to:

Screen potential reaction pathways for polymerization.

Calculate the structural and electronic properties of the resulting polymers.

Assess the thermal stability and other material properties of these novel architectures.

By systematically modifying the substituents on the germanium atom or the nature of the linking groups, computational models can guide experimental efforts towards the synthesis of new functional materials with desired properties, such as specific electronic or optical characteristics.

Applications of Bis Chloromethyl Dimethylgermane in Advanced Materials and Polymer Science Research

Utilization as a Monomer in Organometallic Polymer Synthesis

The bifunctional nature of bis(chloromethyl)dimethylgermane makes it an ideal monomer for the synthesis of organometallic polymers. The presence of two reactive sites enables the formation of long-chain polymers with a germanium atom integrated into the main backbone, leading to materials with unique and tunable properties.

This compound is instrumental in the creation of polymers where the germanium atom is a part of the primary polymer chain. researchgate.net These germanium-containing polymers are of interest due to their distinct electronic and optical properties, which differ from their carbon and silicon-based counterparts. The synthesis often involves polycondensation reactions where the chloromethyl groups of this compound react with other difunctional monomers. For instance, it can be reacted with diols, diamines, or dithiols to form polyesters, polyamides, or polythioethers, respectively, with germanium integrated into the polymer backbone. The resulting polygermanes can be incorporated into block copolymers, which are crucial for developing self-assembling germanium-containing nanostructures. europa.eu

Table 1: Examples of Germanium-Containing Main-Chain Polymers Synthesized from this compound

| Co-monomer | Resulting Polymer Type | Potential Properties |

|---|---|---|

| Diols (e.g., Ethylene Glycol) | Polyester | Enhanced thermal stability, unique refractive index |

| Diamines (e.g., Hexamethylenediamine) | Polyamide | Modified mechanical strength, altered dielectric constant |

| Dithiols (e.g., 1,6-Hexanedithiol) | Polythioether | High refractive index, potential for nonlinear optical applications |

The incorporation of this compound into polymer chains allows for the development of functional polymeric architectures with precisely tailored properties. The germanium atom in the polymer backbone can influence the material's refractive index, thermal stability, and conductivity. By carefully selecting the co-monomers and polymerization conditions, researchers can fine-tune these properties for specific applications. For example, the synthesis of dendritic polymers, which are highly branched, globular structures, can lead to the creation of nanoscale organic frameworks with a high density of functional groups. rsc.org This approach is valuable in creating materials for sensors, catalysis, and biomedical applications where specific molecular recognition or catalytic activity is required.

Role as a Precursor in Inorganic Materials Development

Beyond polymer science, this compound serves as a valuable precursor for the synthesis of inorganic materials. Through processes such as chemical vapor deposition (CVD) or thermal decomposition, this compound can be used to deposit thin films of germanium-containing materials. These films can have applications in electronics and optics, for instance, as semiconductor layers or as coatings with a high refractive index. The controlled decomposition of this compound allows for the precise deposition of germanium-based materials onto various substrates, opening avenues for the fabrication of advanced electronic and photonic devices.

Contributions to Hybrid Organic-Inorganic Material Systems

This compound plays a significant role in the development of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, high refractive index). The reactive chloromethyl groups of this compound can be used to covalently bond the germanium-containing moiety to organic polymers or to inorganic frameworks like silica (B1680970) or titania. This results in hybrid materials with enhanced thermal, mechanical, and optical properties. For example, incorporating this compound into a polymer matrix can significantly increase the refractive index of the resulting composite material, making it suitable for applications in lenses and optical waveguides. Recent research has also explored new lead-free hybrid organic-inorganic materials for photovoltaic applications. rsc.orgsciencedaily.com

Emerging Applications in Nanoscience and Nanotechnology Research

The unique properties of germanium-containing materials make this compound a compound of interest in the rapidly advancing fields of nanoscience and nanotechnology. mdpi.com Its use as a precursor can lead to the formation of germanium-based nanostructures, such as nanoparticles and nanowires. These nanomaterials exhibit size-dependent quantum effects, making them promising for applications in nanoelectronics, photonics, and catalysis. europa.eu For instance, germanium quantum dots synthesized from precursors like this compound could be used in next-generation solar cells or as fluorescent labels in biological imaging. The ability to create novel organogermanes for use in living anionic polymerizations allows for their incorporation into block copolymers, leading to the self-assembly of germanium-containing nanostructures. europa.eu

Advanced Spectroscopic and Analytical Research Techniques for Characterization of Bis Chloromethyl Dimethylgermane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bis(chloromethyl)dimethylgermane and its derivatives. nih.govresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. jchps.com

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the methyl (CH₃) protons and the chloromethyl (CH₂Cl) protons. The integration of these signals provides a quantitative measure of the relative number of protons of each type. jchps.com The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, the protons of the chloromethyl group are expected to resonate at a lower field (higher ppm value) compared to the methyl protons due to the deshielding effect of the adjacent electronegative chlorine atom.

Similarly, the ¹³C NMR spectrum would show separate resonances for the methyl and chloromethyl carbons. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish correlations between protons and the carbons they are attached to, further confirming the molecular structure. omicsonline.org

NMR spectroscopy is also a powerful method for monitoring the progress of reactions involving this compound. nih.govjhu.edu By acquiring a series of NMR spectra over time, researchers can track the disappearance of reactant signals and the appearance of product signals. jhu.edu This allows for the determination of reaction kinetics, the identification of intermediates, and the assessment of reaction completion. nih.govnih.gov For example, in a polymerization reaction, the gradual decrease in the intensity of the CH₂Cl proton signal and the emergence of new signals corresponding to the polymer backbone would be observed.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | Lower Field | Singlet |

| ¹H | -CH₂Cl | Higher Field | Singlet |

| ¹³C | -CH₃ | Lower Field | Quartet (in off-resonance decoupled) |

| ¹³C | -CH₂Cl | Higher Field | Triplet (in off-resonance decoupled) |

Vibrational Spectroscopy (IR, Raman) for Bonding and Structural Analysis in Research Contexts

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

C-H stretching: from the methyl and chloromethyl groups.

C-H bending: (scissoring, wagging, twisting, and rocking) from the methyl and chloromethyl groups.

Ge-C stretching: vibrations of the germanium-carbon bonds.

C-Cl stretching: a characteristic vibration for the chloromethyl group.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Often, vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of inversion.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂Cl | 2850 - 3000 |

| C-H Bend | -CH₃, -CH₂Cl | 1350 - 1480 |

| Ge-C Stretch | Ge-CH₃, Ge-CH₂Cl | 500 - 700 |

| C-Cl Stretch | -CH₂Cl | 650 - 850 |

X-ray Diffraction for Solid-State Structural Determination in Research

For this compound and its crystalline derivatives, single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful analytical method provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

The resulting crystal structure would confirm the tetrahedral geometry around the germanium atom and provide precise values for the Ge-C, C-H, and C-Cl bond lengths, as well as the C-Ge-C and Ge-C-Cl bond angles. This information is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with its physical and chemical behavior. While a specific crystal structure for this compound was not found in the search results, the methodology is standard for such compounds. researchgate.netrsc.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating the products of its reactions. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this germane (B1219785) derivative.

In a GC analysis, a small amount of the sample is injected into a heated column. An inert carrier gas then transports the sample through the column, which contains a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector at the end of the column registers the elution of each component, producing a chromatogram.

The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. The area under each peak in the chromatogram is proportional to the amount of that component in the sample, allowing for quantitative analysis and purity determination. Coupling GC with mass spectrometry (GC-MS) provides an even more powerful analytical tool, as the mass spectrum of each separated component can be used for definitive identification. nih.govnih.gov

For the separation and purification of reaction products, particularly non-volatile derivatives like polymers, liquid chromatography (LC) techniques, such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), are employed. uni-ulm.de These methods separate molecules based on their size in solution, which is crucial for determining the molecular weight distribution of polymers.

Thermal Analysis Techniques for Polymer Research (e.g., DSC, TGA for thermal stability of synthesized polymers)

When this compound is used as a monomer to synthesize polymers, thermal analysis techniques become critical for characterizing the resulting materials. netzsch.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermal analysis methods in polymer research. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. eag.com DSC can be used to determine key thermal transitions in polymers, such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com

Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Heat of Fusion and Crystallization: The energy associated with melting and crystallization, which provides information about the degree of crystallinity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uni-ulm.denetzsch.com TGA is used to assess the thermal stability of polymers. netzsch.com By heating a polymer sample at a constant rate, one can determine the temperature at which it begins to decompose. The resulting TGA curve provides information on the decomposition temperature range, the rate of decomposition, and the amount of residual mass at high temperatures. This is vital for understanding the service temperature limits and degradation mechanisms of the polymer.

Table 3: Information Obtainable from Thermal Analysis of Polymers Derived from this compound

| Technique | Property Measured | Information Gained |

| DSC | Heat Flow | Glass Transition (Tg), Melting Point (Tm), Crystallinity |

| TGA | Mass Change | Thermal Stability, Decomposition Temperature, Composition |

Future Research Directions and Perspectives for Bis Chloromethyl Dimethylgermane

Innovations in Catalytic Applications for Organogermanium Chemistry

Historically, organogermanes have been underutilized in traditional palladium-catalyzed cross-coupling reactions when compared to their organoboron and organosilicon counterparts. researchgate.net However, recent research has illuminated new pathways for activating the robust carbon-germanium bond, transforming these compounds into highly reactive and selective coupling partners. researchgate.net This shift opens up significant opportunities for Bis(chloromethyl)dimethylgermane in the development of novel catalytic systems.

The future of organogermanium catalysis lies in moving beyond conventional methods. A promising frontier is the use of palladium nanoparticles, which exhibit orthogonal reactivity compared to molecular catalysts. nih.gov While traditional homogeneous catalysts struggle to activate aryl germanes, palladium nanoparticles have proven effective, enabling chemoselective couplings that leave other functional groups like C-Br, C-Cl, and boronic esters untouched. nih.gov The dual reactive chloromethyl sites on this compound could be leveraged to create bimetallic catalysts or to anchor germanium-based catalytic centers onto solid supports, enhancing stability and recyclability.

Furthermore, the exploration of catalysts based on less expensive, earth-abundant metals like cobalt is gaining traction. nih.gov Cobalt pincer complexes have demonstrated high efficiency in the functionalization of alkynylgermanes under mild conditions. nih.gov Future work could adapt these systems for reactions involving the C-Cl bonds of this compound, providing a more cost-effective and sustainable approach to catalysis. These innovations are driven by the increasing demand for modular and chemoselective access to complex molecules for pharmaceuticals, agrochemicals, and functional materials. researchgate.netnationalacademies.org

Advancements in Sustainable Synthesis Protocols for Germanium-Containing Compounds

The growing demand for germanium in high-tech applications, such as fiber optics and infrared technologies, necessitates the development of sustainable and environmentally friendly synthesis protocols. newswise.comresearchgate.net A key focus of "green chemistry" is the use of methods that are simple, cost-effective, and minimize waste, such as the wet chemical reduction method used to synthesize water-dispersible germanium nanoparticles (GeNPs). scispace.com This approach avoids harsh reagents and conditions, offering a model for future syntheses of functionalized organogermanes.

For a compound like this compound, advancing sustainability involves several key strategies:

Solvent-Free Synthesis : Developing protocols that eliminate or reduce the use of volatile organic solvents is a primary goal. Solvent-free reactions, such as the organocatalyzed condensation for synthesizing certain organic dyes, offer a blueprint for cleaner production methods. mdpi.com Applying this concept to the synthesis of organogermanes would significantly reduce the environmental impact.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. This involves moving away from stoichiometric reactions that generate significant byproducts towards more efficient catalytic processes. nih.gov

Enhanced Recovery and Recycling : With potential germanium losses during production reaching as high as 85% of domestic demand by 2050, improving extraction and refining technologies is critical. newswise.com Furthermore, establishing robust recycling systems for germanium-containing waste products is essential for creating a circular economy for this critical element. newswise.com

These sustainable protocols not only reduce the environmental footprint but also contribute to the economic viability of producing specialized germanium compounds for advanced applications. scispace.com

Exploration of Novel Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolkit for building complex, functional architectures. The reactive chloromethyl groups of this compound make it an excellent candidate for constructing novel supramolecular assemblies and participating in host-guest systems.

The two chloromethyl (-CH2Cl) groups provide reactive sites for nucleophilic substitution reactions, allowing the molecule to act as a linker or building block. This is analogous to how bis(chloromethyl)ether has been used as a crosslinking agent to create polymers and ion-exchange resins. wikipedia.orgtaylorandfrancis.com By reacting this compound with molecules containing appropriate functional groups (e.g., amines, thiols, or carboxylates), researchers can create a variety of structures:

Metallacycles and Coordination Polymers : Reaction with multitopic ligands could lead to the formation of discrete metallacycles or extended coordination polymers with germanium nodes.

Covalent Organic Frameworks (COFs) : The directional bonding capabilities could be harnessed to synthesize crystalline, porous COFs with embedded germanium atoms, potentially useful for gas storage or catalysis.

Host-Guest Complexes : While the molecule itself may not be a typical host, it can be incorporated into larger structures that are. For instance, it could be used to functionalize macrocycles like cyclodextrins. Cyclodextrins are well-known hosts that encapsulate "guest" molecules within their hydrophobic cavities, a principle widely used in pharmaceuticals and materials science. nih.gov Research has shown that even chlorinated aromatic compounds can form stable inclusion complexes with cyclodextrins, suggesting that moieties derived from this compound could be designed to interact with such hosts. nih.gov

The study of multimetallic clusters found in Zintl phases and nanoparticles also provides clues for creating novel germanium-containing assemblies. rsc.org The controlled synthesis of such nanoclusters via colloidal routes opens the door to materials with unique electronic and optical properties. rsc.org

Interdisciplinary Research Frontiers with this compound

The unique reactivity of this compound positions it as a valuable tool for a wide range of interdisciplinary research fields, bridging materials science, electronics, and medicine.

Materials Science : The ability of the chloromethyl groups to undergo reactions makes this compound an ideal monomer or cross-linking agent for creating advanced polymers and resins. nih.gov Similar to its silicon analogue, bis(chloromethyl)dimethylsilane, it can be used to introduce germanium atoms into a polymer backbone, potentially imparting unique thermal, optical, or mechanical properties. sigmaaldrich.com This could lead to the development of novel flame-retardant fabrics, specialized plastics, or high-performance coatings. nih.gov

Electronics and Optoelectronics : Germanium is a key material in the semiconductor industry due to its high charge carrier mobility, making it a candidate to replace silicon in next-generation microelectronic devices. rsc.org this compound could serve as a precursor in chemical vapor deposition (CVD) or solution-phase synthesis for creating germanium-containing thin films or one-dimensional nanostructures like nanowires. rsc.org These materials are foundational for building transistors, photovoltaic cells, and thermoelectric devices. researchgate.net

Medicinal Chemistry : While inorganic germanium compounds can be toxic, organogermanium compounds (OGCs) often exhibit low toxicity and a wide range of biological activities. scispace.com The field has seen the development of OGCs with anticancer properties. scispace.com The this compound scaffold could be used to synthesize new classes of OGCs. The chloromethyl groups can be converted into a variety of other functionalities, allowing for the creation of a library of compounds to be screened for therapeutic activity. The development of germanium nanoparticles for drug delivery further highlights the potential for new germanium-based theranostics. scispace.com

The exploration of these frontiers will rely on collaboration between chemists, materials scientists, engineers, and biologists to fully unlock the potential of this versatile organogermanium compound.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing Bis(chloromethyl)dimethylgermane?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure and assess purity. For germanium-containing compounds, Ge NMR (if accessible) can provide insights into coordination environments .

- X-ray Diffraction (XRD): Single-crystal XRD is critical for resolving steric effects and bond angles. Compare results with databases (e.g., Cambridge Structural Database) to validate geometric parameters .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using advanced instrumentation like timsTOFflex ensures accurate molecular weight determination and detects potential byproducts .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Chlorination of Alkylgermanes: React dimethylgermane derivatives with chlorinating agents (e.g., Cl or SOCl) under controlled conditions. Monitor reaction progress via gas chromatography (GC) to avoid over-chlorination .

- Grignard Reagent Substitution: Use methylmagnesium bromide with germanium tetrachloride precursors, followed by selective chlorination. Optimize stoichiometry to minimize side reactions like Ge-C bond cleavage .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects: The dimethylgermyl group creates a bulky environment, which can hinder nucleophilic attack. Compare reaction rates with less sterically hindered analogs (e.g., trimethylgermane derivatives) using kinetic studies .

- Electronic Effects: The electron-withdrawing chloromethyl groups increase Ge center electrophilicity. Computational studies (DFT) can quantify charge distribution and predict regioselectivity in catalytic cycles .

- Contradictions in Data: Some studies report unexpected stability in polar solvents despite the Ge-Cl bond’s polarity. Investigate solvent coordination effects via UV-Vis spectroscopy and dielectric constant analysis .

Advanced: What computational strategies are suitable for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets like def2-TZVP for Ge. Validate against experimental XRD data to ensure accuracy in bond length and angle predictions .

- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility discrepancies. For example, chlorinated solvents may stabilize Ge-Cl bonds via dipole interactions, reducing hydrolysis rates .

- Contradiction Resolution: If experimental vibrational spectra (IR/Raman) conflict with computed modes, re-optimize geometry with dispersion corrections (e.g., D3BJ) to account for weak intermolecular forces .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of volatile chlorinated byproducts .

- Waste Disposal: Collect residues in sealed containers labeled for halogenated organometallic waste. Collaborate with certified disposal agencies to comply with REACH regulations .

- Emergency Response: In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes (e.g., chelating agents for Ge exposure) .

Advanced: How can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?

Answer:

- Linker Design: Use the Ge-Cl bond as a reactive site for condensation with boronic acids or phenols. Monitor framework crystallinity via powder XRD and surface area via BET analysis .

- Catalytic Performance: Test COF-Ge materials in hydrogenation or C-C coupling reactions. Compare turnover numbers (TON) with transition-metal catalysts to evaluate cost-benefit trade-offs .

- Stability Challenges: Address hydrolytic degradation by functionalizing COF pores with hydrophobic groups. Use thermogravimetric analysis (TGA) to assess thermal resilience up to 500°C .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Chromatographic Separation: Employ GC-MS with a polar capillary column (e.g., DB-5) to resolve chlorinated byproducts. Calibrate using internal standards like deuterated alkanes .

- Detection Limits: Enhance sensitivity for Ge-containing impurities using inductively coupled plasma mass spectrometry (ICP-MS). Validate against certified reference materials .

- Data Interpretation: Address false positives from column bleed or solvent artifacts by running blank samples and using spectral libraries (e.g., NIST) .

Basic: How does the hydrolysis of this compound compare to silicon analogs?

Answer:

- Kinetic Studies: Conduct pH-dependent hydrolysis experiments. Germanium’s larger atomic radius results in slower hydrolysis rates compared to silicon analogs. Monitor via conductivity measurements .

- Product Analysis: Identify hydrolysis products (e.g., GeO or chloromethanol) using LC-MS. Compare degradation pathways under acidic vs. alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.